Metofluthrin, trans-(Z)-

Vue d'ensemble

Description

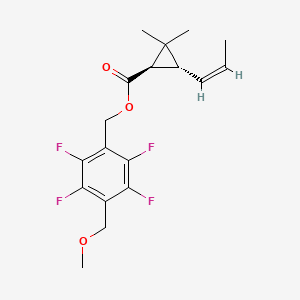

Epsilon-metofluthrin is a carboxylic ester obtained by formal condensation between the carboxy group of (1R,3R)-2,2-dimethyl-3-[(1Z)-prop-1-en-1-yl]cyclopropane-1-carboxylic acid with the benzylic hydroxy group of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol. It has a role as a pyrethroid ester insecticide and an agrochemical. It is a carboxylic ester, a member of cyclopropanes, an organofluorine insecticide, an ether and a tetrafluorobenzene.

Applications De Recherche Scientifique

Insect Repellency and Pest Control

Metofluthrin is primarily utilized as a spatial repellent against mosquitoes and other arthropods. Its efficacy has been demonstrated in several studies:

- Effectiveness Against Mosquitoes : Metofluthrin has shown significant effectiveness against Aedes aegypti, the primary vector for dengue fever. In a study comparing metofluthrin with other insecticides, it was found to have a higher susceptibility than permethrin, indicating its potential as a frontline defense in mosquito control programs .

- Mechanism of Action : The repellent properties of metofluthrin are attributed to its ability to activate sodium channels in insects, leading to confusion, knock-down, and mortality. This mechanism is crucial for developing new generation repellents that can counteract resistance seen in some mosquito populations .

Environmental Impact and Safety Assessments

Research on metofluthrin also encompasses its environmental safety and metabolic behavior:

- Toxicological Studies : Acute neurotoxicity studies have shown that metofluthrin can cause tremors and increased motor activity in rats at high doses (100 mg/kg). However, the overall risk assessment indicates that while it is a neurotoxicant, developmental neurotoxicity studies are not currently required .

- Metabolism in Plants : Studies have shown that metofluthrin rapidly volatilizes when applied to plant surfaces like cabbage leaves, suggesting minimal translocation within the plant. This property may limit its persistence in the environment but raises questions about its impact on non-target organisms .

Field Effectiveness

Field trials have assessed the practical applications of metofluthrin in various settings:

- Fan-Based Emanators : A study evaluated the effectiveness of metofluthrin-emitting devices in domestic settings against Aedes aegypti. The results indicated substantial reductions in mosquito populations, supporting its use as an effective tool for preventing disease transmission .

- Comparative Studies : In comparative assessments with other repellents like DEET, metofluthrin was found to enhance knockdown rates in resistant mosquito strains, showcasing its potential utility in integrated pest management strategies .

Research Findings and Data Tables

The following table summarizes key findings from recent studies on metofluthrin’s applications:

Analyse Des Réactions Chimiques

Hydrolysis

Hydrolytic Profiles of Metofluthrin

| pH | Temperature (°C) | Result |

|---|---|---|

| 4 and 7 | 50 | Stable, with >96% recovery of unchanged metofluthrin. Half-lives considered to be over 1 year at 25°C |

| 9 | 25 | Gradual increase in degradates, reaching 49.9% after 37 days |

| 9 | 40 | Increase in degradates, reaching 73.0% after 9 days |

Photolysis

Aqueous photolysis studies reveal that metofluthrin undergoes rapid photodegradation when exposed to light at wavelengths greater than 290 nm. This occurs at a hydrolytically stable pH of 4 and a temperature of 25°C. The half-lives for photodegradation range from 1.1 to 3.4 days. The primary degradation pathways involve ester cleavage, successive oxidation, and eventual mineralization into carbon dioxide . Photo-induced isomerization occurs through homolytic cleavage of the C1–C3 bond in the cyclopropyl ring .

Metabolic Reactions

Metofluthrin metabolism in rats involves several major reactions. These include the cleavage of the ester linkage, O-demethylation, hydroxylation, epoxidation, or reduction of the double bond, and glutathione conjugation . Further metabolism includes hydroxylation of epoxide and the formation of a lactone ring . The acid side of metofluthrin, 2,2-dimethyl-3-(1-propenyl)-cyclopropanecarboxylic acid, undergoes more varied metabolism compared to the acid side of known pyrethroids like chrysanthemic acid .

Atmospheric Reactions

The rate constants for the vapor-phase reaction of cis- and trans-metofluthrin with photochemically-produced hydroxyl radicals have been estimated as 6.6X10-11 and 7.4X10-11 cu cm/molecule-sec at 25 °C, respectively. This corresponds to atmospheric half-lives of about 5.8 and 5.2 hours . The rate constants for the vapor-phase reaction of cis- and trans-metofluthrin with ozone have been estimated as 1.3X10-16 and 2.0X10-16 cu cm/molecule-sec at 25 °C, respectively, that were derived using a structure estimation method . These correspond to atmospheric half-lives of about 2.1 and 1.4 hours, respectively .

Isomer-Specific Metabolism

The metabolism of metofluthrin differs between its Z and E isomers. For the Z-isomer, major metabolites retain the ester linkage with a 1,2-dihydroxypropyl group and/or 2-methylalcohol of the cyclopropane ring. In contrast, the E-isomer tends to undergo hydrolysis of the ester linkage without oxidation at the 1-propenyl group or the gem-methyl groups. This suggests that epoxidation and hydroxylation occur more readily on the Z-isomer .

Propriétés

Numéro CAS |

401620-60-8 |

|---|---|

Formule moléculaire |

C18H20F4O3 |

Poids moléculaire |

360.3 g/mol |

Nom IUPAC |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3/b6-5-/t11-,12+/m1/s1 |

Clé InChI |

KVIZNNVXXNFLMU-DUVUQDDDSA-N |

SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |

SMILES isomérique |

C/C=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |

SMILES canonique |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |

Point d'ébullition |

334 °C at atmospheric pressure |

Color/Form |

Pale yellow liquid |

Densité |

1.21 at 20 °C |

Key on ui other cas no. |

240494-70-6 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Solubilité |

Solvent solubility (20 to 25 °C; g/L): acetone 303.4; methanol 312.2; ethyl acetate 307.6; toluene 326.9; n-hexanes 328.7; dichloromethane 318.9; n-octanol 325.1; isopropyl alcohol 313.2 Readily soluble in acetonitrile, DMSO, acetone In water, 0.73 mg/L at pH 7, 20 °C) In water, 0.50 to 0.67 mg/L at 20 °C |

Synonymes |

(2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methyl-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylate metofluthrin |

Pression de vapeur |

1.47X10-5 Torr /SRC: 1.47X10-5 mm Hg / at 25 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.